molecular formula C22H35NO2 B14634138 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one CAS No. 55566-32-0

1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one

Cat. No.: B14634138
CAS No.: 55566-32-0
M. Wt: 345.5 g/mol
InChI Key: DKEUDIJLBJIERV-UHFFFAOYSA-N
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Description

1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyphenyl group, and an octyl chain

Preparation Methods

The synthesis of 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one involves several steps. One common method includes the reaction of 3-hydroxyphenylacetic acid with octylamine to form an intermediate, which is then cyclized to form the piperidine ring. The final step involves the addition of a propanone group to the piperidine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide .

Scientific Research Applications

1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyphenyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target proteins .

Comparison with Similar Compounds

1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

CAS No.

55566-32-0

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

1-[4-(3-hydroxyphenyl)-1-octylpiperidin-4-yl]propan-1-one

InChI

InChI=1S/C22H35NO2/c1-3-5-6-7-8-9-15-23-16-13-22(14-17-23,21(25)4-2)19-11-10-12-20(24)18-19/h10-12,18,24H,3-9,13-17H2,1-2H3

InChI Key

DKEUDIJLBJIERV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC

Origin of Product

United States

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